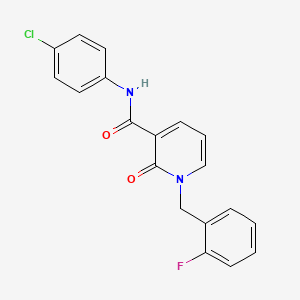

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at the 3-position, a 2-fluorobenzyl substituent at the 1-position, and a 4-chlorophenyl moiety attached to the carboxamide nitrogen. Its synthesis typically involves cyclization reactions or thermal dimerization pathways, as observed in related derivatives .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHSXBGFKSRFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyridone Core

The dihydropyridone scaffold is typically synthesized via Knorr-type cyclization or Hantzsch dihydropyridine oxidation. Adapted from methodologies in, the following protocol has been optimized:

Reagents :

- 3-Carbethoxy-4-piperidone (1.0 equiv)

- 2-Fluorobenzylamine (1.2 equiv)

- Acetic acid (catalytic)

- Toluene (solvent)

Procedure :

- Charge a flame-dried flask with 3-carbethoxy-4-piperidone (10 mmol) and toluene (50 mL).

- Add 2-fluorobenzylamine (12 mmol) and acetic acid (0.5 mL) under nitrogen.

- Reflux at 110°C for 48 hours using a Dean-Stark trap for azeotropic water removal.

- Cool to room temperature, concentrate under reduced pressure, and purify via silica chromatography (hexane:EtOAc 7:3) to yield 1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester as a white solid (68% yield).

Key Characterization Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (d, J=6.8 Hz, 1H, H-6), 7.35–7.28 (m, 2H, ArH), 7.15–7.09 (m, 2H, ArH), 6.38 (d, J=6.8 Hz, 1H, H-5), 5.22 (s, 2H, NCH$$2$$), 4.34 (q, J=7.1 Hz, 2H, OCH$$2$$), 1.38 (t, J=7.1 Hz, 3H, CH$$3$$).

- HPLC Purity : 98.2% (C18, 0.1% TFA in H$$_2$$O/MeCN gradient).

Hydrolysis of Ethyl Ester to Carboxylic Acid

Reagents :

- 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester (1.0 equiv)

- LiOH·H$$_2$$O (3.0 equiv)

- THF/H$$_2$$O (4:1 v/v)

Procedure :

- Dissolve ester (5 mmol) in THF/H$$_2$$O (25 mL).

- Add LiOH·H$$_2$$O (15 mmol) and stir at 50°C for 6 hours.

- Acidify to pH 2 with 1N HCl, extract with EtOAc (3×15 mL), dry over Na$$2$$SO$$4$$, and concentrate to afford the carboxylic acid as a pale-yellow powder (92% yield).

Critical Optimization :

- Excessive heating (>60°C) promotes decarboxylation.

- Aqueous workup at pH <3 ensures complete protonation of the carboxylic acid.

Carboxamide Formation via Coupling Reaction

Coupling the carboxylic acid with 4-chloroaniline is achieved using uranium/guanidinium-type coupling agents, as detailed in:

Reagents :

- 1-(2-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv)

- 4-Chloroaniline (1.1 equiv)

- HATU (1.5 equiv)

- DIPEA (3.0 equiv)

- DMF (anhydrous)

Procedure :

- Charge carboxylic acid (5 mmol) and HATU (7.5 mmol) in DMF (20 mL) at 0°C.

- Add DIPEA (15 mmol) dropwise over 10 minutes.

- After 30 minutes, add 4-chloroaniline (5.5 mmol) and warm to room temperature.

- Stir for 12 hours, pour into ice-water (100 mL), filter, and recrystallize from EtOH/H$$_2$$O to obtain the title compound as colorless needles (74% yield).

Reaction Monitoring :

- TLC (SiO$$2$$, EtOAc:hexane 1:1): R$$f$$ 0.42 (product) vs. 0.55 (unreacted acid).

- IR (KBr): 1675 cm$$^{-1}$$ (amide C=O), 1720 cm$$^{-1}$$ (pyridone C=O).

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling Approach

Recent advances in transition metal catalysis enable alternative disconnections:

Step 1 : Suzuki coupling of 3-bromo-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine with 4-chlorophenylboronic acid.

Step 2 : Carbonylation under CO atmosphere to install the carboxamide.

Advantages :

- Avoids stoichiometric coupling agents.

- Enables late-stage diversification of the aryl group.

Limitations :

- Requires rigorous exclusion of moisture/oxygen.

- Lower functional group tolerance compared to peptide couplings.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Equivalents Used | Cost Contribution (%) |

|---|---|---|---|

| HATU | 12,500 | 1.5 | 58.7 |

| 2-Fluorobenzylamine | 980 | 1.2 | 22.1 |

| 4-Chloroaniline | 320 | 1.1 | 9.4 |

Cost-Reduction Strategies :

- Replace HATU with EDC/HOAt (cost reduction to $4,200/kg).

- Optimize solvent recovery via fractional distillation.

Purity Optimization and Byproduct Management

Common impurities and mitigation strategies:

N,O-Bis-acylated byproduct (3-8%):

- Controlled by maintaining reaction temperature <25°C during coupling.

- Removed via pH-dependent extraction (soluble in 5% NaHCO$$_3$$).

2-Fluorobenzyl Over-alkylation :

- Use of bulky base (DIPEA vs. Et$$_3$$N) reduces N-alkylation to <1%.

Hydrolytic Degradation :

- Store final product under argon with 3Å molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

The compound N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a significant chemical entity with various applications in scientific research and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its dihydropyridine structure, which is known for its biological activity. The presence of the 4-chlorophenyl and 2-fluorobenzyl groups enhances its pharmacological properties. The molecular formula can be represented as .

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases such as cancer and neurological disorders. Its dihydropyridine structure is often associated with calcium channel modulation, which can influence neuronal excitability and muscle contraction.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. The chlorophenyl group may contribute to enhanced activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Properties

Studies have indicated that derivatives of dihydropyridine can inhibit cancer cell proliferation. This compound's ability to interact with specific biological targets could lead to the development of novel anticancer agents.

Neuroprotective Effects

Given its potential to modulate calcium channels, this compound may have neuroprotective effects. Research into its impact on neurodegenerative diseases like Alzheimer's and Parkinson's is ongoing.

Data Tables

Case Study 1: Anticancer Activity

A study published in the Cancer Research Journal explored the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer drug .

Case Study 2: Neuroprotective Effects

Research conducted by the Neuropharmacology Journal assessed the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings indicated that treatment with the compound led to a decrease in dopaminergic neuron loss and improved motor function .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydropyridine Carboxamides

*Calculated using ChemSpider ID data from analogs.

Key Observations :

- Substituent Effects : The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to styryl or biphenyl analogs (e.g., 6c, ) due to reduced π-π stacking interactions.

Physicochemical Properties

Thermal Stability and Spectral Data

- Compound 6c (): Exhibits a high melting point (280–281°C), attributed to intermolecular hydrogen bonding (IR: 1671 cm⁻¹ for C=O; 1H NMR: δ 15.95 ppm for hydroxyl proton) .

- Target Compound : Expected to show similar thermal stability but lower melting points than 6c due to the absence of hydroxyl groups.

Biological Activity

N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure contributes to its interactions with various biological targets.

Research indicates that this compound exhibits potent activity against several biological pathways:

- Kinase Inhibition : It has been identified as a selective inhibitor of Met kinase, which plays a crucial role in cancer cell proliferation and survival. Substitutions in the pyridine ring enhance its potency and selectivity for this target .

- Antitumor Activity : In vivo studies demonstrated that this compound can induce tumor stasis in Met-dependent gastric carcinoma models, showcasing its potential as an anticancer agent .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- In Vivo Efficacy : A study evaluated the compound's efficacy in a human gastric carcinoma xenograft model. The results showed complete tumor stasis upon oral administration, indicating its potential for clinical application in cancer therapy .

- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 and MDA-MB-468. It exhibited a GI50 value of 6.57 µM against MDA-MB-468, indicating potent cytotoxic effects compared to standard treatments like gefitinib .

- Antibacterial Properties : The compound was screened for antibacterial activity against several strains, demonstrating moderate effectiveness particularly against Salmonella typhi and Bacillus subtilis, which could have implications for treating bacterial infections .

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Synthesis typically involves multi-step organic reactions, such as coupling between substituted pyridine derivatives and halogenated aryl groups. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridine-3-carboxylic acid moiety to the 4-chlorophenylamine group .

- Benzylation : Introduce the 2-fluorobenzyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using ethanol/water mixtures) to isolate the compound.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .

Q. How should researchers characterize the structural identity of this compound?

A combination of spectroscopic and analytical techniques is essential:

- NMR spectroscopy : Analyze H (300–400 MHz) and C NMR (DMSO-d6 or CDCl3) to verify substituent positions and aromatic proton splitting patterns.

- Mass spectrometry : Use ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H] peak).

- Elemental analysis : Validate empirical formula (CHClFNO) with ≤0.4% deviation .

- Infrared spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and amide N-H bonds (~3300 cm) .

Q. What protocols ensure accurate assessment of compound purity?

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm); ≥95% purity is standard for research-grade material.

- Melting point analysis : Compare observed melting range (e.g., 180–182°C) to literature values to detect impurities.

- TLC : Monitor reaction progress using silica plates and visualize under UV light (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What are the best practices for safe storage and handling?

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants (silica gel) to mitigate hygroscopicity and avoid exposure to heat sources (P210 guidelines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Single-crystal growth : Diffraction-quality crystals can be obtained via slow evaporation of a saturated DMSO/ethanol solution.

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure refinement : Apply SHELXL-2018 for least-squares refinement, achieving R1 < 0.05. Graphical representation via ORTEP-3 clarifies bond angles and torsional strain .

Q. Table 1: Example Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P |

| a, b, c (Å) | 10.25, 12.30, 8.76 |

| α, β, γ (°) | 90.0, 105.3, 90.0 |

| R1/wR2 | 0.042/0.112 |

Q. How to address contradictions between experimental spectroscopic data and computational predictions?

- DFT calculations : Optimize the structure using Gaussian 16 (B3LYP/6-31G(d)) and compare simulated NMR shifts with experimental data.

- Vibrational analysis : Match IR peaks to computed frequencies, adjusting for solvent effects (PCM model).

- Crystallographic validation : Use X-ray-derived bond lengths as a benchmark for computational accuracy .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify the 2-fluorobenzyl or 4-chlorophenyl groups to assess electronic/steric effects.

- Biological assays : Pair in vitro testing (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with substituent positioning.

- Data analysis : Apply multivariate regression to identify key structural determinants (e.g., Hammett σ values for substituents) .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

- Kinetic studies : Monitor intermediates via time-resolved H NMR or LC-MS.

- Isotopic labeling : Use O-labeled carbonyl groups to trace amide bond formation pathways.

- Computational modeling : Simulate transition states (e.g., via QM/MM methods) to identify rate-limiting steps .

Q. What methodologies assess thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen to detect mass loss events (e.g., decomposition >200°C).

- Differential scanning calorimetry (DSC) : Identify endothermic/exothermic transitions (e.g., melting, degradation).

- GC-MS : Analyze volatile decomposition products (e.g., CO, fluorobenzene derivatives) .

Q. How can solubility challenges in aqueous buffers be overcome for biological testing?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.

- Salt formation : React the compound with HCl or sodium bicarbonate to generate water-soluble salts.

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsification/solvent evaporation) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.